molecular formula C7H15N3 B12993157 3-(1,3-Dihydropyrazol-2-yl)-2-methylpropan-1-amine

3-(1,3-Dihydropyrazol-2-yl)-2-methylpropan-1-amine

Cat. No.: B12993157
M. Wt: 141.21 g/mol
InChI Key: KUTOEEYCMLXJQM-UHFFFAOYSA-N
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Description

3-(1,3-Dihydropyrazol-2-yl)-2-methylpropan-1-amine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research due to its incorporation of the dihydropyrazole (pyrazoline) heterocycle. Pyrazoline derivatives are well-established, nitrogen-containing five-membered ring systems known to exhibit a remarkably diverse spectrum of biological activities . As a class, these compounds are recognized as electron-rich heterocycles that serve as privileged scaffolds in the design of novel bioactive molecules . The primary research value of this compound lies in its potential as a key intermediate or precursor for the synthesis of more complex molecules aimed at investigating new therapeutic pathways. Pyrazoline derivatives have demonstrated a wide range of pharmacological effects in scientific studies, including antimicrobial, anti-inflammatory, analgesic, and anticancer activities . Furthermore, they have been investigated for their potential as cannabinoid CB1 receptor antagonists, which is a target of interest for metabolic disorders, as well as for antidiabetic applications . The specific substitution pattern on the pyrazoline ring core is critical for determining its biological affinity and mechanism of action, which may involve receptor antagonism or enzyme inhibition . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15N3

Molecular Weight

141.21 g/mol

IUPAC Name

3-(1,3-dihydropyrazol-2-yl)-2-methylpropan-1-amine

InChI

InChI=1S/C7H15N3/c1-7(5-8)6-10-4-2-3-9-10/h2-3,7,9H,4-6,8H2,1H3

InChI Key

KUTOEEYCMLXJQM-UHFFFAOYSA-N

Canonical SMILES

CC(CN)CN1CC=CN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dihydropyrazol-2-yl)-2-methylpropan-1-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dihydropyrazol-2-yl)-2-methylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of new functionalized pyrazole compounds.

Scientific Research Applications

Medicinal Chemistry

The dihydropyrazole ring system is often associated with numerous biological activities. Compounds containing this moiety have been investigated for their potential therapeutic effects, including:

  • Antimicrobial Properties : Research indicates that derivatives of 3-(1,3-Dihydropyrazol-2-yl)-2-methylpropan-1-amine exhibit significant antimicrobial activity against various pathogens. This property is crucial for developing new antibiotics in response to rising antibiotic resistance.
  • Anti-inflammatory Effects : Studies have shown that this compound can inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory diseases.

Table 1: Biological Activities of Related Compounds

Compound NameStructure FeaturesNotable Activities
3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-amineDimethyl substitution on pyrazoleAntimicrobial
3-(3-bromo-1-methyl-1H-pyrazol-5-yl)-1-methylpyrazolBromo substitution enhances reactivityPotential anti-cancer properties
1-Methyl-3-(2-methyloxolan-2-yl)-1H-pyrazol-5-aminesOxolane ring introduces flexibilityCNS activity

Pharmacological Research

The pharmacological profile of this compound has been explored through various studies focusing on its interaction with biological targets:

  • Receptor Binding Studies : The compound has been evaluated for its binding affinity to several receptors, including serotonin and dopamine receptors. This research is essential for understanding its potential role in treating psychiatric disorders.
  • Enzyme Inhibition : Investigations into the compound's ability to inhibit specific enzymes have revealed its potential in modulating metabolic pathways relevant to drug metabolism and disease progression.

Synthetic Applications

The synthesis of this compound can be achieved through several methods, which are tailored based on desired yields and purity levels. Common synthetic routes include:

  • Multistep Synthesis : Utilizing starting materials such as hydrazines and appropriate aldehydes or ketones to construct the pyrazole ring followed by alkylation to introduce the propanamine side chain.

Case Study 1: Antimicrobial Activity

A study conducted by Bandgar et al. (2009) evaluated a series of pyrazole derivatives, including this compound, for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited potent activity comparable to standard antibiotics.

Case Study 2: Anti-inflammatory Mechanism

In a pharmacological study published in the International Journal of Pharmaceutics (2020), researchers investigated the anti-inflammatory effects of the compound in a rat model of arthritis. The findings demonstrated significant reductions in inflammatory markers and pain scores, suggesting its therapeutic potential in inflammatory diseases.

Mechanism of Action

The mechanism of action of 3-(1,3-Dihydropyrazol-2-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

The following analysis compares 3-(1,3-Dihydropyrazol-2-yl)-2-methylpropan-1-amine to structurally related amines, focusing on substituent effects, physicochemical properties, and synthetic approaches.

Aryl-Substituted 2-Methylpropan-1-amine Derivatives

2-(3-Chlorophenyl)-2-methylpropan-1-amine (16b)
  • Structure : Aryl-substituted analog with a 3-chlorophenyl group replacing the dihydropyrazole ring.
  • Molecular Formula : C₁₀H₁₅ClN.
  • Molecular Weight : 184.09 g/mol (calculated) .
  • Key Data :
    • ¹H NMR (CDCl₃): δ 7.43–7.10 (m, 4H), 2.79 (s, 2H), 1.30 (s, 6H).
    • ¹³C NMR (CDCl₃): δ 149.42 (C-Cl), 134.34 (aromatic carbons), 54.47 (CH₂), 26.22 (CH₃).
  • Comparison: The chlorophenyl group enhances lipophilicity and may influence receptor binding compared to the dihydropyrazole ring.
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine
  • Structure : Benzodioxin-substituted analog.
  • Molecular Formula: C₁₂H₁₇NO₂.
  • Molecular Weight : 207.27 g/mol.
  • Key Data :
    • CAS: 1178088-18-0; PubChem CID: 47002512 .
    • IUPAC Name: 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine.
  • Comparison : The benzodioxin group introduces electron-rich oxygen atoms, improving solubility in polar solvents. This contrasts with the dihydropyrazole’s nitrogen-rich ring, which may favor interactions with metal ions or acidic residues.

Heterocyclic Analogs

3-(1H-Imidazol-2-yl)propan-1-amine
  • Structure : Imidazole-substituted analog with a shorter alkyl chain.
  • Molecular Formula : C₆H₁₁N₃.
  • Molecular Weight : 125.17 g/mol .
  • Key Data :
    • CAS: 41306-56-3.
  • Comparison: The imidazole ring (pKa ~7.0) offers pH-dependent protonation, unlike the non-basic dihydropyrazole. This affects bioavailability and membrane permeability.
2-(1H-Imidazol-5-yl)-2-methylpropan-1-amine
  • Structure : Methyl-branched imidazole analog.
  • Molecular Formula : C₇H₁₃N₃.
  • Molecular Weight : 139.20 g/mol (calculated).
  • Key Data: CAS: 21150-01-6 . Synonyms: β,β-Dimethylhistamine.
  • The imidazole’s tautomeric properties differ from the fixed aromaticity of dihydropyrazole.

Physicochemical and Pharmacological Implications

Compound Heterocycle/Aryl Group Molecular Weight (g/mol) Key Functional Groups Potential Applications
This compound 1,3-Dihydropyrazole ~167 (estimated) Amine, aromatic N-heterocycle Drug discovery, catalysis
2-(3-Chlorophenyl)-2-methylpropan-1-amine 3-Chlorophenyl 184.09 Amine, Cl-substituted aryl CNS-targeting agents
2-(1H-Imidazol-5-yl)-2-methylpropan-1-amine Imidazole 139.20 Amine, basic heterocycle Histamine receptor modulation
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine Benzodioxin 207.27 Amine, ether oxygens Antioxidant or anti-inflammatory agents

Biological Activity

3-(1,3-Dihydropyrazol-2-yl)-2-methylpropan-1-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, drawing from various research studies and reviews.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate hydrazones with carbonyl compounds. The resulting pyrazole derivatives have been shown to exhibit a variety of biological activities, making them a focal point in drug discovery.

Biological Activity Overview

The compound has demonstrated significant biological activities, including:

  • Antitumor Activity : Studies indicate that derivatives of 1,3-diarylpyrazoles exhibit cytotoxic effects against various cancer cell lines. For instance, compounds related to this compound have shown promising results in inhibiting tumor growth in vitro and in vivo models .
  • Antiparasitic Properties : Research has highlighted the effectiveness of certain pyrazole derivatives against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum. These findings suggest potential applications in treating diseases like Chagas and leishmaniasis .
  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, which is crucial for its biological activity. Specific studies have reported its effectiveness in inhibiting enzymes related to cancer progression and metabolic pathways .

Case Study 1: Antitumor Activity

In a study focusing on the cytotoxicity of pyrazole derivatives, researchers evaluated the effects of this compound on several cancer cell lines. The compound exhibited IC50 values in the low micromolar range against human cancer cells, indicating significant antitumor potential .

Case Study 2: Antiparasitic Efficacy

Another investigation assessed the antiparasitic activity of related compounds against Leishmania species. The results showed that certain derivatives achieved low micromolar potencies while demonstrating minimal toxicity to human cells, highlighting their therapeutic promise .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

  • Cell Cycle Inhibition : The compound induces cell cycle arrest in cancer cells, leading to apoptosis. This mechanism is crucial for its antitumor effects .
  • Inhibition of Metabolic Enzymes : By inhibiting key metabolic enzymes, the compound disrupts the energy production pathways in parasites and cancer cells alike, contributing to its effectiveness .

Comparative Table of Biological Activities

Activity TypeRelated CompoundsIC50 (µM)Notes
AntitumorThis compound10.72 (KB cells)Significant cytotoxicity observed
AntiparasiticVarious pyrazole derivatives<10Effective against T. cruzi and L. infantum
Enzyme InhibitionPyrazole derivativesVariesInhibits key enzymes involved in metabolism

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